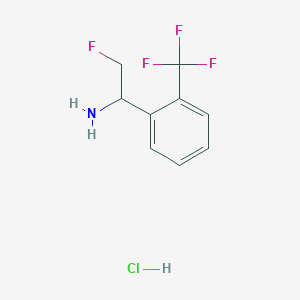
2-Fluoro-1-(2-(trifluoromethyl)phenyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is a chemical compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring. This compound is known for its unique structural features and significant reactivity due to the electronegative fluorine atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful attachment of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions under controlled conditions. The use of specialized equipment and adherence to safety protocols are crucial to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different fluorinated compounds, while substitution reactions can introduce new functional groups onto the phenyl ring .
Scientific Research Applications
2-Fluoro-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structural features make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine and trifluoromethyl groups can influence the compound’s binding affinity and reactivity with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride: This compound shares a similar structure but differs in the position of the fluorine atom on the phenyl ring.
1-(2-(Trifluoromethyl)phenyl)ethan-1-one: This compound has a similar trifluoromethyl group but lacks the amine functionality.
Uniqueness
2-Fluoro-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is unique due to its specific arrangement of fluorine and trifluoromethyl groups, which confer distinct reactivity and binding properties. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C9H10ClF4N |
|---|---|
Molecular Weight |
243.63 g/mol |
IUPAC Name |
2-fluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H9F4N.ClH/c10-5-8(14)6-3-1-2-4-7(6)9(11,12)13;/h1-4,8H,5,14H2;1H |
InChI Key |
CINLWGNDGUSBGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CF)N)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















